molecular formula C15H16N4O3 B2893614 6-hydroxy-N-(4-morpholinophenyl)pyrimidine-4-carboxamide CAS No. 2034621-41-3

6-hydroxy-N-(4-morpholinophenyl)pyrimidine-4-carboxamide

Cat. No. B2893614
CAS RN: 2034621-41-3
M. Wt: 300.318
InChI Key: LEQGKOONICUVTK-UHFFFAOYSA-N
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Description

“6-hydroxy-N-(4-morpholinophenyl)pyrimidine-4-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves various methods . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .

Scientific Research Applications

Synthesis and Chemical Properties

6-hydroxy-N-(4-morpholinophenyl)pyrimidine-4-carboxamide is a compound involved in the synthesis and study of chemical properties for various scientific applications. One such application is its use as an intermediate in the synthesis of complex molecules with potential biological activity. For instance, Lei et al. (2017) developed a rapid and green synthetic method for a related compound, indicating its utility in creating inhibitors of tumor necrosis factor alpha and nitric oxide (Lei, Wang, Xiong, & Lan, 2017). Similarly, synthetic methodologies involving this compound derivatives have been explored for the preparation of compounds with anti-inflammatory and analgesic properties, as demonstrated by Abu‐Hashem et al. (2020), showcasing its versatility in drug development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Potential in Biological Research

The structural modification and characterization of related pyrimidine compounds have been extensively studied for their biological activities. Thanusu, Kanagarajan, and Gopalakrishnan (2010) synthesized novel pyrimidin-amines, indicating the significance of pyrimidine derivatives in medicinal chemistry, particularly for their roles as kinase inhibitors, analgesics, and anti-inflammatory agents (Thanusu, Kanagarajan, & Gopalakrishnan, 2010). These compounds, by virtue of their chemical structure, can interact with biological targets, offering a pathway for the development of new therapeutic agents.

Imaging Applications in Neurological Disorders

Moreover, the compound and its derivatives have found applications in the development of imaging agents for neurological disorders. Wang et al. (2017) detailed the synthesis of a derivative intended as a PET imaging agent for LRRK2 enzyme in Parkinson's disease, illustrating the compound's relevance in neuroscientific research (Wang, Gao, Xu, & Zheng, 2017).

Contributions to Polymer Science

In polymer science, derivatives of this compound have contributed to the development of new materials. Spiliopoulos, Mikroyannidis, and Tsivgoulis (1998) synthesized rigid-rod polyamides and polyimides derived from similar compounds, demonstrating their potential in creating materials with excellent thermal stability and solubility properties (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).

properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c20-14-9-13(16-10-17-14)15(21)18-11-1-3-12(4-2-11)19-5-7-22-8-6-19/h1-4,9-10H,5-8H2,(H,18,21)(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQGKOONICUVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC(=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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